molecular formula C8H6S3 B1597258 2-(3-Thienylthio)thiophene CAS No. 3807-37-2

2-(3-Thienylthio)thiophene

Cat. No.: B1597258
CAS No.: 3807-37-2
M. Wt: 198.3 g/mol
InChI Key: XZMYDSUNRUYCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Thienylthio)thiophene (CAS Number 3807-37-2) is a sulfur-rich heterocyclic compound with the molecular formula C8H6S3 and a molecular weight of 198.32 g/mol . This compound serves as a specialized building block in organic synthesis and materials science research. Structurally, it consists of two thiophene rings linked by a sulfur-sulfur bridge, making it an interesting candidate for the development of novel conjugated systems. Researchers utilize such thienothiophene derivatives as key intermediates in the synthesis of complex small molecules and polymers, particularly for applications in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells . Furthermore, thienothiophene scaffolds are vigorously investigated for their diverse biological activities and have been incorporated into various pharmaceutical candidates, showing potential as enzyme inhibitors and in other therapeutic areas . As a versatile chemical reagent, this compound provides researchers with a rigid, conjugated framework that is valuable for adjusting the band gap and electronic properties of advanced organic semiconductors and for exploring new chemical spaces in medicinal chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S3/c1-2-8(10-4-1)11-7-3-5-9-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYDSUNRUYCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345875
Record name 2-(3-thienylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3807-37-2
Record name 2-(3-thienylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Functionalization of 2 3 Thienylthio Thiophene and Its Derivatives

Synthetic Routes to the 2-(3-Thienylthio)thiophene Core Structure

The formation of the central C-S-C linkage in this compound is a key synthetic challenge. The primary approaches involve the reaction of appropriate thiophene (B33073) precursors through nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Precursor Chemical Reactions

The synthesis of this compound can be achieved through the reaction of a nucleophilic sulfur species with an electrophilic thiophene derivative. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction between a thiophenethiol and a halothiophene. For the synthesis of this compound, this would typically involve the reaction of 3-thiophenethiol with a 2-halothiophene (such as 2-bromothiophene (B119243) or 2-iodothiophene) in the presence of a base. mdpi.comnih.govnih.gov The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electron-deficient carbon of the halothiophene, displacing the halide ion. mdpi.comnih.govnih.gov

Another classical approach for the formation of aryl thioethers is the Ullmann condensation. This copper-promoted reaction involves the coupling of an aryl halide with a thiol. nih.govorganic-chemistry.org In the context of this compound synthesis, this would entail the reaction of 3-thiophenethiol with a 2-halothiophene in the presence of a copper catalyst, often at elevated temperatures. nih.govorganic-chemistry.org While effective, traditional Ullmann conditions can be harsh.

The requisite precursors, 3-thiophenethiol and 2-halothiophenes, are accessible through various synthetic routes. 3-Thiophenethiol can be prepared from 3-bromothiophene (B43185) via lithiation followed by reaction with elemental sulfur. orgsyn.orgcymitquimica.com 2-Halothiophenes are readily available starting materials.

Precursor ReactionReactantsProductKey Conditions
Nucleophilic Aromatic Substitution3-Thiophenethiol, 2-HalothiopheneThis compoundBase (e.g., K2CO3), Solvent (e.g., DMAc) nih.gov
Ullmann Condensation3-Thiophenethiol, 2-HalothiopheneThis compoundCopper catalyst, High temperature nih.govorganic-chemistry.org

Catalytic Coupling Strategies

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds with high efficiency and selectivity. While extensively used for the synthesis of bi- and polythiophenes through C-C bond formation, these strategies are also adaptable for the construction of the C-S bond in this compound and its derivatives.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. mdpi.comdaneshyari.comrsc.orgnih.govunimib.it While predominantly used for C-C bond formation, modifications of this reaction can be employed to form C-S bonds. mdpi.com This would involve the coupling of a thiophene boronic acid or ester with a sulfenyl halide, or alternatively, the reaction of a halothiophene with a boron-containing thiol surrogate. However, the direct Suzuki-Miyaura C-S coupling is less common than its C-C counterpart. For the synthesis of thiophene-containing polymers and macrocycles, the Suzuki-Miyaura reaction remains a powerful tool for extending the conjugated system through C-C linkages. daneshyari.comrsc.orgnih.gov

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound and an organic halide or triflate. nih.govrsc.orgharvard.eduwiley-vch.de Similar to the Suzuki-Miyaura coupling, the Stille reaction is a cornerstone in the synthesis of conjugated polymers, including those based on thiophene. nih.govrsc.orgwiley-vch.de The reaction is known for its tolerance of a wide range of functional groups. nih.gov While primarily used for C-C bond formation, Stille-type couplings can also be adapted for the synthesis of aryl thioethers. This would involve the reaction of an organotin-substituted thiophene with a sulfenyl halide or a related electrophilic sulfur species.

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. researchgate.netrsc.orgacs.orgosti.govmdpi.com This method involves the direct coupling of a C-H bond of an aromatic or heteroaromatic compound with an aryl or heteroaryl halide, thus avoiding the need for pre-functionalized organometallic reagents. researchgate.netrsc.orgacs.orgosti.govmdpi.com DArP has been successfully employed for the synthesis of polythiophenes. researchgate.netrsc.org While the primary application of DArP is for C-C bond formation, research into its use for C-S bond formation is an active area. A palladium-catalyzed polycondensation of dibromo arenes with a hydrogen sulfide (B99878) surrogate has been reported for the synthesis of poly(aryl sulfides), including poly(2,5-thiophene)sulfide. nih.gov

Both nickel and palladium are highly effective catalysts for cross-coupling reactions. While palladium catalysts are more commonly used for Suzuki and Stille couplings, nickel catalysts have gained prominence, particularly for C-S bond formation and in DArP due to their lower cost and unique reactivity. researchgate.netnih.govrsc.orgnih.govchemrxiv.org

Nickel-catalyzed protocols have been developed for the synthesis of diaryl sulfides from phenyldithiocarbamates and iodobenzenes. researchgate.net Furthermore, nickel-catalyzed C-H bond functionalization has been utilized for the direct sulfenylation of benzamide (B126) derivatives. nih.gov These methods could potentially be adapted for the synthesis of this compound.

Palladium-catalyzed systems are also well-established for the synthesis of diaryl sulfides. nih.govrsc.orgrsc.orgamanote.com Palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives via the cleavage of C-S and C-H bonds has been reported. rsc.org Additionally, palladium-catalyzed polycondensation has been used to synthesize poly(aryl sulfides). nih.gov A mild, one-pot protocol for the synthesis of diaryl and heteroaryl sulfides involves the reaction of thiols with arylzinc reagents, which could be applicable to thiophene derivatives. acs.org

Catalytic StrategyCatalystReactantsBond Formed
Suzuki-Miyaura CouplingPalladiumThiophene boronic acid/ester + Sulfenyl halideC-S
Stille CouplingPalladiumOrganotin-substituted thiophene + Sulfenyl halideC-S
Direct Arylation PolymerizationPalladiumDihaloarene + H2S surrogateC-S
Nickel-Catalyzed CouplingNickelPhenyldithiocarbamate + IodobenzeneC-S
Palladium-Catalyzed CouplingPalladiumThiol + Arylzinc reagentC-S

Novel Synthetic Methodologies

The development of efficient and environmentally conscious synthetic methods is a cornerstone of modern organic chemistry. For the synthesis of this compound and its derivatives, novel methodologies such as microwave-assisted synthesis and one-pot procedures have emerged as powerful tools, offering significant advantages over traditional synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained considerable attention as a technique that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. rsc.org The application of microwave irradiation in the synthesis of thiophene-containing compounds has been particularly successful. unito.it This method utilizes the efficient heating of polar solvents and reagents by microwave energy to accelerate reaction rates. rsc.org

In the context of synthesizing molecules structurally related to this compound, such as thiophene oligomers and thieno[2,3-b]thiophene (B1266192) derivatives, microwave-assisted protocols have proven highly effective. researchgate.netnih.gov For instance, the solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides on a solid support like aluminum oxide provides a rapid and environmentally friendly route to thiophene oligomers. researchgate.net This approach allows for quick optimization of reaction conditions, leading to fair amounts of the desired products in significantly reduced reaction times, sometimes in as little as 6 to 11 minutes. researchgate.net

Similarly, the synthesis of novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) has been successfully achieved using microwave irradiation at 1000 W for 15 minutes, demonstrating the utility of this technique for creating complex fused thiophene systems. nih.gov A rationally designed terthiophene derivative, intended for the preparation of binder-free polymer/metal oxide composite electrodes, was also synthesized using a microwave-assisted approach, highlighting the versatility of this method in creating functionalized thiophene-based materials. rsc.org

Interactive Data Table: Microwave-Assisted Synthesis of Thiophene Derivatives
Product TypeReactantsKey ConditionsReaction TimeYieldReference
Quaterthiophene2-bromo-2,2'-bithiophene, bis(pinacolato)diboronSolvent-free, Alumina support, Microwave6 min65% researchgate.net
QuinquethiopheneDibromoterthiophene, Thienylboronic acidSolvent-free, Alumina support, Microwave11 min74% researchgate.net
Thieno[2,3-b]thiophene Derivatives3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, various reagentsPyridine, 1000 W Microwave15 minNot specified nih.gov
Terthiophene Derivative (SDOGA)Specific precursors for electropolymerizable monomerMicrowave-assistedNot specifiedNot specified rsc.org
One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant benefits in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of highly substituted thiophenes, which could be adapted for the preparation of this compound. nih.gov

A notable example is the facile and efficient one-pot synthesis of 2,3,4,5-tetrasubstituted thiophenes from 1,3-dicarbonyl compounds. nih.gov This procedure involves the treatment of a 1,3-dicarbonyl compound with carbon disulfide in the presence of potassium carbonate, followed by the stepwise addition of alkyl bromides and methylene (B1212753) active bromides. nih.gov This method allows for the construction and modification of the thiophene ring in a single process, leading to structurally diverse products in good yields (77-94%). nih.gov

Another versatile one-pot approach involves the halocyclization of alkynoic thioesters with N-halosuccinimides, followed by oxidative aromatization to yield thiophenes. organic-chemistry.org Furthermore, a DABCO-catalyzed, one-pot, two-step, three-component reaction of α-cyanoacetate with chalcones and elemental sulfur provides a convenient route to 2-aminothiophenes, showcasing excellent atom and step efficiency. organic-chemistry.org The development of such multi-component reactions represents a significant advancement in the synthesis of complex thiophene scaffolds from simple and readily available starting materials.

Derivatization Strategies for Tailored Properties

The functionalization of the this compound core is crucial for fine-tuning its electronic, physical, and processing properties for specific applications. Strategic derivatization can modulate the molecule's frontier molecular orbital energy levels, solubility, and solid-state packing, which are key determinants of performance in organic electronic devices.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of thiophene-based materials can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene rings. This strategy directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

For instance, attaching EDGs such as alkyl or alkoxy groups tends to raise the HOMO level, which can be beneficial for improving charge injection from electrodes in organic field-effect transistors (OFETs). Conversely, the incorporation of EWGs like cyano, nitro, or carbonyl groups can lower both the HOMO and LUMO levels, a strategy often employed to enhance the electron affinity and air stability of n-type organic semiconductors.

In the synthesis of thieno[2,3-c]pyrroles, various functional groups are tolerated, indicating the robustness of the synthetic methods for creating a library of derivatives with diverse electronic characteristics. rsc.org The synthesis of thiophene derivatives often involves reactions that can incorporate a wide range of substituents, allowing for the targeted design of materials with specific electronic properties. researchgate.net

Side-Chain Engineering for Enhanced Processability and Performance

Side-chain engineering is a powerful strategy to control the solubility, processability, and molecular organization of thiophene-based materials without significantly altering the electronic properties of the conjugated backbone. The attachment of flexible alkyl or alkylthio chains can enhance solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing.

In the development of organic field-effect transistors, four novel thieno[2,3-b]thiophene small molecules were synthesized with strategically integrated flexible alkyl side chains to promote efficient carrier transport. rsc.org One of the compounds with linear alkyl side chains demonstrated a hole mobility of 0.42 cm²/V·s and excellent air stability, highlighting how appropriate alkyl chain engineering can enhance molecular packing and crystallinity, thereby improving device performance. rsc.org

Similarly, in the context of polymer solar cells, side-chain engineering on thieno[3,2-b]thiophene-based copolymers significantly influenced their electronic, photophysical, and morphological properties. nih.govmdpi.com Attaching various acceptor end groups to a conjugated side chain allowed for the tuning of intermolecular charge transfer interactions and blend film morphology, which directly impacted the power conversion efficiencies of the solar cell devices. nih.govmdpi.com The introduction of an S atom into the side chain of a thieno[3,2-b]thiophene-porphyrin donor material also effectively improved the power conversion efficiency of the resulting organic solar cell. nih.gov

Interactive Data Table: Impact of Side-Chain Engineering on Thiophene-Based Materials
MaterialSide-Chain ModificationObserved EffectApplicationReference
Thieno[2,3-b]thiophene small moleculesLinear vs. branched alkyl chainsLinear chains enhanced molecular packing, crystallinity, and hole mobility (0.42 cm²/V·s)Organic Field-Effect Transistors (OFETs) rsc.org
Thieno[3,2-b]thiophene-based copolymersAttachment of various acceptor end groups to conjugated side chainTuned photophysical properties and blend film morphology, PCEs up to 7.25%Polymer Solar Cells (PSCs) nih.govmdpi.com
Thieno[3,2-b]thiophene-porphyrinIntroduction of S atom in side chain (alkylthio vs. alkyl)Improved Power Conversion Efficiency (PCE)Organic Solar Cells (OSCs) nih.gov
Polythiophene derivativesThienylene-vinylene conjugated side chainRed-shifted absorption, ordered polymer main chains, PCE of 3.05%Polymer Solar Cells (PSCs) researchgate.net

Formation of Fused Thiophene Systems

Creating fused-ring systems based on the this compound structure is an effective strategy for developing rigid, planar molecules with extended π-conjugation. Such structures, like thieno[2,3-b]thiophenes, often exhibit improved charge transport properties due to enhanced intermolecular π-π stacking in the solid state.

The synthesis of thieno[2,3-b]thiophene derivatives can be achieved through various synthetic routes. For example, novel bis-heterocycles incorporating a thieno[2,3-b]thiophene moiety have been synthesized from diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate, demonstrating a convenient pathway to complex fused systems. nih.gov

One-pot three-component reactions have also been employed to construct functionalized thieno[2,3-b]thiophene systems bearing phosphonate (B1237965) groups, showcasing the versatility of modern synthetic methods in creating novel fused thiophene structures. bohrium.com The development of such synthetic strategies is crucial for accessing new materials with potential applications in organic electronics and medicinal chemistry. nih.gov The inherent reactivity of the thiophene rings in this compound provides opportunities for intramolecular cyclization reactions to form these desirable fused architectures.

Electronic Structure and Quantum Mechanical Characterization of 2 3 Thienylthio Thiophene Based Materials

Theoretical Investigations of Electronic Properties

Computational methods, particularly those rooted in quantum mechanics, are powerful tools for predicting and understanding the electronic behavior of 2-(3-thienylthio)thiophene and its derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. e3s-conferences.orgmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are utilized to optimize the molecular geometries and predict various electronic properties. e3s-conferences.orgdergipark.org.tr These calculations are crucial for understanding the structure-property relationships in thienothiophene-based materials. e3s-conferences.org For instance, DFT can be used to study the effects of different substituents and molecular conformations on the electronic characteristics of these compounds. thieme-connect.com The insights gained from DFT calculations are instrumental in designing new materials with tailored electronic properties for specific applications in organic electronics. e3s-conferences.orgmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic and optical properties of organic semiconductor materials. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. mdpi.commdpi.com

For thieno[3,2-b]thiophene-based materials, the HOMO and LUMO levels are critical in determining their suitability for use in electronic devices. For example, in a novel molecule, thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM), the HOMO and LUMO energy levels were calculated to be -6.01 eV and -2.86 eV, respectively. dergipark.org.tr The distribution of these orbitals across the molecule provides insights into potential charge transfer pathways. researchgate.net In many thienothiophene derivatives, the HOMO is delocalized along the entire conjugated backbone, while the LUMO may be more localized on specific acceptor units within the molecule. mdpi.com The ability to tune these energy levels through chemical modification is a key strategy in the development of new organic electronic materials. umich.edu

Table 1: Calculated HOMO-LUMO Energy Levels for Selected Thienothiophene-Based Molecules

Compound HOMO (eV) LUMO (eV) Method
Thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM) -6.01 -2.86 DFT/B3LYP/6-311G(d,p)
Dimer model of PT-ODTTBT -5.03 -2.88 DFT/B3LYP/6-31G(d)
Dimer model of PTT-ODTTBT -5.01 -2.91 DFT/B3LYP/6-31G(d)
EtH-T-DI-DTT -5.45 -3.29 Estimated from CV

This table presents a selection of calculated HOMO and LUMO energy levels for different thienothiophene-based molecules, illustrating the impact of molecular structure on these key electronic parameters.

Band Gap Prediction and Modulation

The energy difference between the HOMO and LUMO levels defines the band gap (Eg) of a molecule, a crucial parameter for semiconductor applications. researchgate.net A smaller band gap is often desirable for organic solar cells as it allows for the absorption of a broader range of the solar spectrum. nih.gov The band gap of thienothiophene-based materials can be modulated by various strategies.

For instance, extending the π-conjugation by fusing aromatic rings can narrow the HOMO-LUMO gap. nih.gov Another effective approach is the introduction of electron-donating and electron-accepting groups into the molecular structure. nih.gov Electron-donating units tend to raise the HOMO energy level, while electron-withdrawing units lower the LUMO energy, resulting in a smaller band gap. nih.gov For the TTBM molecule, the calculated electronic band gap is 3.15 eV. dergipark.org.tr In contrast, some diketopyrrolopyrrole-based polymers incorporating thieno[3,2-b]thiophene (B52689) have shown optical band gaps as low as 1.43 eV. researchgate.net The ability to predict and control the band gap through computational modeling and synthetic chemistry is fundamental to the development of efficient organic electronic materials. aps.orgarxiv.org

Table 2: Predicted Band Gaps for Various Thienothiophene-Based Materials

Material Predicted Band Gap (eV) Method
Thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM) 3.15 DFT Calculation
EtH-T-DI-DTT (in CH2Cl2 solution) 1.94 Optical (Absorption Onset)
EtH-T-DI-DTT (in film) 1.77 Optical (Absorption Onset)
PBDT-DPP, PBDTTT-DPP, PBDT-TTDPP 1.43 - 1.47 Optical (Absorption Onset)
Poly(3-hexylthiophene) (P3HT) 1.96 Electrochemical
Poly(3-hexylthiophene) (P3HT) 2.46 Optical

This table showcases the predicted band gaps for a range of thienothiophene-based materials, highlighting the tunability of this property through different molecular designs and its dependence on the measurement method (theoretical vs. experimental, solution vs. solid-state).

Charge Transfer Characteristics and Pathways

The efficiency of organic electronic devices is heavily dependent on the intramolecular and intermolecular charge transfer properties of the constituent materials. In donor-π-acceptor (D-π-A) type molecules, photoinduced charge transfer from the donor to the acceptor unit through the π-conjugated bridge is a key process. nih.gov The design of thieno[3,2-b]thiophene-based materials often incorporates this D-π-A architecture to facilitate efficient charge separation and transport. nih.gov

Theoretical studies can elucidate the pathways and efficiency of charge transfer. For example, in some thienothiophene-based polymers, the HOMO is delocalized over the entire backbone, while the LUMO is localized on the acceptor unit, which promotes efficient charge transfer between the donor and acceptor blocks. mdpi.com The introduction of specific functional groups, such as cyano units, or the replacement of thiophene (B33073) with thieno[3,2-b]thiophene can enhance intramolecular charge transfer. nih.gov The study of charge transfer complexes (CTCs) involving thiophene derivatives provides further insight into these interactions. lew.ro

Spectroscopic Elucidation of Electronic Transitions

Spectroscopic techniques, particularly UV-Visible absorption spectroscopy, are experimental methods used to probe the electronic transitions in molecules. The absorption of light at specific wavelengths corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO. libretexts.org

The UV-Vis spectrum of 2-(2-thienylthio)thiophene (B1329805) has been recorded, providing experimental data on its electronic transitions. nist.gov For the synthesized molecule TTBM, the experimental UV-Vis spectrum was recorded in chloroform (B151607) and compared with theoretical calculations performed using Time-Dependent DFT (TD-DFT). dergipark.org.tr A good agreement between the experimental and theoretical spectra validates the computational methodology and provides a deeper understanding of the nature of the electronic transitions. dergipark.org.tr Spectroscopic studies on various thienylquinoxaline derivatives have also been used to investigate their electronic structure and the nature of their frontier orbitals. scirp.org These experimental data are essential for corroborating theoretical predictions and for the rational design of new materials with desired optical and electronic properties. aps.org

Polymerization and Polymeric Derivatives of 2 3 Thienylthio Thiophene

Electropolymerization Mechanisms and Control

Electropolymerization is a common and convenient technique for synthesizing conducting polymer films directly onto an electrode surface. windows.netwikipedia.org The general mechanism for the electropolymerization of thiophene (B33073) and its derivatives involves the electrochemical oxidation of the monomer to form a radical cation. wikipedia.orgwinona.edu These radical cations then couple, eliminating protons, to form dimers, oligomers, and eventually a long-chain polymer that deposits on the electrode surface. wikipedia.org Key factors that control the quality, morphology, and electronic properties of the resulting film include the applied potential, solvent, supporting electrolyte, and monomer concentration. windows.netresearchgate.net

For 2-(3-Thienylthio)thiophene, the polymerization is expected to proceed via oxidation and subsequent coupling at the unsubstituted α-carbons of the two thiophene rings. While direct studies on this specific monomer are not prevalent, research on the closely related compound bis(3,4-ethylenedioxy-2-thienyl) sulfide (B99878) provides significant insight. acs.org In this analogous case, repeated electrochemical cycling led to the formation of a stable, electroactive polymer film, demonstrating that the sulfur atom bridge does not inhibit polymerization. acs.org The resulting polymer, poly[bis((3,4-ethylenedioxy)-2-thienyl) sulfide], showed excellent electrochemical stability and reversible doping/dedoping behavior. acs.org

The cyclic voltammograms of this analogous polymer exhibited a broad oxidation process, with peak currents linearly dependent on the scan rate, which is characteristic of a surface-bound electroactive species. acs.org This suggests that a polymer derived from this compound would likely also form a stable, surface-adhered film with reversible electrochemical properties. The control over the polymerization potential is crucial; potentials must be high enough to oxidize the monomer but not so high as to cause over-oxidation and degradation of the resulting polymer film. wikipedia.org

Table 1: Electrochemical and Optical Properties of an Analogous Sulfur-Bridged Polythiophene

Property Value for Poly[bis((3,4-ethylenedioxy)-2-thienyl) sulfide]
Oxidation Potential (Monomer) +1.2 V vs Ag/Ag⁺
Oxidation Process (Polymer) ~ +0.6 V vs Ag/Ag⁺
Color (Oxidized State) Deep Blue
Color (Neutral State) Yellow/Orange
Absorption Maxima (Oxidized) 605 nm, 1020 nm
Absorption Maxima (Neutral) 455 nm, 484 nm

Data sourced from a study on bis(3,4-ethylenedioxy-2-thienyl) sulfide. acs.org

Controlled Radical Polymerization and Polycondensation Techniques

Modern polymer synthesis offers several powerful methods for creating well-defined polymer architectures beyond simple electropolymerization.

Polycondensation Techniques , such as Stille, Suzuki, and direct arylation polycondensation (DArP), are workhorse methods for synthesizing conjugated polymers. mdpi.comulb.ac.besemanticscholar.org These reactions involve the cross-coupling of di-functionalized monomers, typically catalyzed by palladium complexes. semanticscholar.org For a monomer like this compound to be used in these methods, it would first need to be di-halogenated (e.g., with bromine or iodine) or converted into a derivative containing organotin or boronic ester groups at its reactive α-positions. While these methods are broadly applied to many thiophene derivatives, specific examples of their application to this compound are not prominent in the surveyed literature.

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are generally used for vinyl monomers. To apply this method, one would first need to synthesize a derivative of this compound that contains a polymerizable vinyl group, such as a methacrylate (B99206) or styrene (B11656) moiety. This would result in a polymer with a flexible aliphatic backbone and pendant (thienylthio)thiophene units, rather than a fully conjugated backbone. nih.gov

Copolymerization Strategies with Diverse Monomeric Units

Copolymerization is a key strategy for fine-tuning the properties of conjugated polymers by combining two or more different monomeric units in the polymer chain. rsc.orgresearchgate.net This approach allows for precise control over the electronic and physical characteristics of the final material.

A prevalent strategy in the design of materials for organic electronics is the creation of donor-acceptor (D-A) copolymers. mdpi.comnih.govmdpi.com These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the backbone. This architecture promotes intramolecular charge transfer (ICT), which typically leads to a reduction in the polymer's band gap and allows for broad absorption of light. mdpi.com

In such a D-A copolymer, the this compound unit, being an electron-rich thiophene derivative, would be expected to function as part of the donor segment. The thioether linkage, while disrupting direct π-conjugation between the two thiophene rings, could provide conformational flexibility and influence the polymer's morphology and solubility. By pairing it with a suitable electron-acceptor monomer, such as benzothiadiazole or diketopyrrolopyrrole, it would be possible to generate novel D-A copolymers with tailored optoelectronic properties. nih.govmdpi.com

The alternation of different monomer units is a fundamental approach to tuning the band gap of a conjugated polymer. pkusz.edu.cnlnu.edu.cn The final band gap is determined by the electronic structure of both the donor and acceptor units and the degree of electronic communication between them. pkusz.edu.cn

Incorporating this compound into an alternating copolymer structure would significantly influence the band gap. Compared to a copolymer with a directly bonded bithiophene unit, the thioether bridge in poly(this compound) would interrupt the π-conjugation. This break in conjugation would likely lead to a wider band gap and a blue-shift in the absorption spectrum, as the effective conjugation length of the polymer backbone is reduced. However, the electron-donating nature of the sulfur atom's lone pairs could still allow for some electronic interaction between the adjacent thiophene units, modulating the final electronic structure in a unique way compared to a simple aliphatic linker. acs.org

Structure-Property Relationships in Poly(this compound) Systems

The relationship between a polymer's structure and its resulting properties is fundamental to materials science. For polymers of this compound, the thioether linkage (C-S-C) is the most critical structural element defining its properties.

The flexibility of the thioether bond would impart a less rigid structure to the polymer chain compared to polymers made from fused rings like thieno[3,2-b]thiophene (B52689) or directly linked poly(bithiophene). figshare.comossila.com This increased conformational freedom would likely lead to a more disordered, amorphous morphology in the solid state. While high crystallinity is often sought for maximizing charge mobility, amorphous materials can offer advantages in terms of solubility and suitability for large-area solution processing. nih.gov

The electronic properties are also directly tied to the sulfur bridge. The interruption of the π-system across the bridge means that the polymer is not formally fully conjugated. acs.org This would typically be expected to result in a material with poor conductivity. However, studies on the analogous poly[bis(3,4-ethylenedioxy-2-thienyl) sulfide] revealed anomalously high conductivity for a formally non-conjugated polymer, suggesting that significant intra- and/or interchain electronic coupling occurs, possibly mediated by the sulfur bridge or through space. acs.org Therefore, poly(this compound) may exist in a unique class of materials that combine the processing advantages of flexible polymers with interesting and potentially useful electronic properties. The balance between conformational flexibility and electronic coupling makes this an intriguing system for further study. researchgate.net

Electrochemical Behavior of 2 3 Thienylthio Thiophene and Its Polymer Systems

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. als-japan.com It involves scanning the potential of an electrode immersed in a solution and measuring the resulting current, which provides information about the oxidation and reduction processes occurring at the electrode surface. als-japan.com For thiophene-based compounds and their polymers, CV is instrumental in determining their redox potentials. The resulting graph of current versus potential, known as a cyclic voltammogram, displays peaks corresponding to the oxidation (anodic) and reduction (cathodic) events. researchgate.net

The standard redox potential (E⁰) can be estimated from the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc). als-japan.com This method allows for a rapid investigation of redox reactivity over a wide potential range. als-japan.com In the study of polymers derived from thieno[3,2-b]thiophene (B52689), for example, CV curves show that upon repeated potential scans, the polymers deposit on the electrode surface, and the redox peaks associated with the polymer film grow with each cycle, indicating successful electropolymerization. mdpi.com The shape and position of these peaks are crucial for understanding the electronic structure and potential applications of the material.

Oxidation and Reduction Potentials

The oxidation and reduction potentials are critical parameters that define the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of a conjugated polymer. These potentials determine the ease with which the material can be p-doped (oxidized) or n-doped (reduced). For polymers containing thieno[3,2-b]thiophene units, these values can be determined from the onset potentials of the oxidation and reduction peaks in their cyclic voltammograms. mdpi.com

For instance, in a study of donor-acceptor (D-A) polymers, the initial oxidation potential (Eonset,ox) and initial reduction potential (Eonset,re) are used to calculate the HOMO and LUMO energy levels. mdpi.com It is important to note that experimental conditions, such as the solvent and scan rate, can influence the measured potential values.

Below is a table summarizing the electrochemical potential data for representative thieno[3,2-b]thiophene-based polymers.

PolymerOnset Oxidation Potential (Eonset,ox) vs. Ag wireOnset Reduction Potential (Eonset,re) vs. Ag wire
PTPP1.60 V-0.67 V
PTPTD0.76 V-0.74 V
Data sourced from a study on D-A type polymers containing thieno[3,2-b]thiophene units. mdpi.com

Capacitive Behavior and Charge Storage Mechanisms

Polymers of 2-(3-Thienylthio)thiophene and related structures exhibit pseudocapacitive behavior, a characteristic of materials that store charge through fast and reversible faradaic (redox) reactions occurring at the electrode surface. nih.gov This mechanism differs from electric double-layer capacitors (EDLCs), where charge is stored electrostatically without redox reactions. nih.gov

The charge storage process in doped polythiophenes has been described in detail, with studies indicating that at low doping levels, charge is stored in the form of bipolarons, which are pairs of charges that create localized energy states within the polymer's band gap. researchgate.netaps.org As the doping level increases, the material's behavior transitions towards that of a metal with free-carrier absorption. researchgate.netaps.org

The contribution of capacitive processes to the total charge storage can be quantified by analyzing the relationship between peak current and scan rate in cyclic voltammetry. mdpi.com For some thieno[3,2-b]thiophene-based polymer electrodes, the stored charge is predominantly from capacitive processes, especially at high scan rates. mdpi.com This behavior is advantageous for applications requiring high power density. The specific capacitance of polythiophene derivatives is a key metric, though it can be lower than that of other conductive polymers like polyaniline and polypyrrole. nih.gov Polymers incorporating units like indacenodithieno[3,2-b]thiophene (IDTT) have shown significant charge storage capacity, with specific capacitance values reaching up to 260 F g⁻¹. nih.gov

Electrochemical Stability and Reversibility of Redox Processes

The electrochemical stability and reversibility of the redox processes are crucial for the long-term performance of devices such as batteries and electrochromic windows. mdpi.comnih.gov A high degree of reversibility means that the material can undergo many cycles of oxidation and reduction (doping and dedoping) without significant degradation. This is often assessed by observing the changes in the CV curve over multiple cycles. If the CV curves for subsequent cycles overlap well, it indicates good electrochemical reversibility. mdpi.com

For many thiophene-based polymers, the oxidation (p-doping) process is found to be highly reversible. researchgate.net However, the reduction (n-doping) process can be less stable and sometimes irreversible, as the reduced form may be sensitive to oxygen and water. nih.govresearchgate.net The stability of the polymer during charge-discharge cycles is a key performance indicator. For example, some D-A conjugated polymers have demonstrated excellent stability, maintaining their capacity for over 1000 cycles with a coulombic efficiency close to 100%. mdpi.com

The ratio of the cathodic to anodic peak currents (Ipc/Ipa) is another indicator of reversibility; a ratio close to 1 suggests a stable and reversible redox process. nih.gov Studies on IDTT-based copolymers have shown that structural modifications, such as the choice of donor and acceptor units, can significantly improve electrochemical reversibility, achieving Ired/Iox ratios close to 1.0. nih.gov This high stability ensures reliable and long-lasting performance in applications. nih.gov

Advanced Characterization of Morphology and Structure

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Film Morphology

The surface morphology of thin films significantly impacts the performance of organic electronic devices. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable techniques for visualizing the surface topography and microstructure of films at the nanoscale.

Studies on poly(3-hexylthiophene) (P3HT) and its nanocomposites have utilized SEM to observe the integration of nanoparticles within the polymer matrix and to ensure no phase separation occurs. scielo.org.mx AFM has been employed to compare the surface roughness of different polymer films. For instance, friction-transferred polythiophene films exhibit a uniform and smooth surface morphology with a surface roughness (Ra) of 1.38 nm. mdpi.com This is notably smoother than films of poly(3-hexylthiophene) (P3HT) and poly(3-dodecylthiophene) (P3DDT). mdpi.com

The morphology of electrochemically polymerized films, such as poly(thieno[3,2-b]thiophene), can be influenced by polymerization conditions like potential and temperature. researchgate.net Increasing the polymerization potential can lead to rougher surfaces with the formation of nanoparticles. researchgate.net AFM is also used to investigate the effects of thermal annealing on film morphology, revealing changes in crystalline domains that can affect device performance. researchgate.net For instance, the morphology of P3HT/CdS nanocomposites differs significantly from that of pure P3HT, showing several lumps from agglomerated nanoparticles within the polymer matrix. scielo.org.mx

Thin-Film Characterization

The characterization of thin films extends beyond surface morphology to include their thickness, molecular orientation, and optical properties. Techniques like a surface profile tracer are used to estimate film thickness, which for some friction-transferred polythiophene films can be less than 10 nm. mdpi.com

Polarized optical microscopy can be used to assess the uniaxial orientation of polymer films. mdpi.com For well-oriented films, rotating the film under cross-Nicol conditions results in uniform changes in brightness, indicating a high degree of molecular alignment. mdpi.com

Spectroscopic techniques are also vital for thin-film characterization. Polarized UV-visible and infrared (IR) spectroscopy can confirm the alignment of polymer backbones parallel to a specific direction, which is crucial for anisotropic device functions. mdpi.com

Thermal Analysis (TGA, DSC) for Thermal Stability and Transitions

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition temperatures, and phase transitions of materials.

TGA studies on electrochemically prepared polythiophene have shown that the polymer can undergo a two-step degradation process. ias.ac.in The first step, occurring at lower temperatures, is often associated with the loss of the dopant, while the second, at higher temperatures, corresponds to the oxidative degradation of the polymer backbone. ias.ac.in For instance, polythiophene (BF₄) showed an initial weight loss of 18% between 70°C and 260°C. ias.ac.in The thermal stability of copolymers can be influenced by the length of their alkyl side chains, with optimized side chains leading to higher decomposition temperatures. researchgate.net

DSC is used to identify glass transition temperatures (Tg) and melting temperatures (Tm) of polymers. For polythiophene, a Tg has been observed around 60°C and a Tm at 204°C. nih.gov These values are critical for understanding the processing window and operational limits of the material. In polymer composites, the presence of polythiophene can influence the thermal properties of the matrix polymer. nih.gov

Table 2: Thermal Properties of Polythiophene and Related Composites

MaterialTGA Decomposition Temp. (°C)DSC Tg (°C)DSC Tm (°C)Reference
Polythiophene> 38060204 researchgate.netnih.gov
Polythiophene (BF₄)Step 1: 70-260, Step 2: >260-- ias.ac.in
PAPT1Al Composite-49 (DSC), 50 (DMTA)218 nih.gov
PAPT2Al Composite-52 (DSC), 52 (DMTA)220 nih.gov
PAPT3Al Composite-56 (DSC), 57 (DMTA)220 nih.gov

Mass Spectrometry (MALDI-TOF MS) and Elemental Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used to determine the molecular weight and molecular weight distribution of polymers. This is particularly useful for characterizing oligomers and polymers that might be difficult to analyze by other methods.

Elemental analysis provides the elemental composition of a synthesized compound, which is a fundamental method for confirming its chemical formula. For polymers, it helps to verify the repeating unit's composition. For example, elemental analysis of a poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) derivative yielded results (Found: C, 72.18%; H, 8.72%; S, 18.96%) that were in close agreement with the calculated values (Calculated: C, 72.29%; H, 8.43%; S, 19.28%), thus confirming the polymer's structure. scispace.com Similarly, for another thiophene-based polymer, the found values (C, 67.56%; H, 6.38%; S, 25.93%) matched the calculated composition (C, 67.74%; H, 6.45%; S, 25.80%). scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular connectivity and stereochemistry.

In the synthesis of thiophene-based polymers, ¹H NMR is routinely used to confirm the structure of both the monomers and the final polymers. scispace.com For instance, in the ¹H NMR spectrum of a poly(thieno[3,2-b]thiophene) derivative, the signal for the α-hydrogen linked to the thieno[3,2-b]thiophene (B52689) core appears at a characteristic chemical shift, such as 2.79 ppm. scispace.com The integration and splitting patterns of the NMR signals provide further structural confirmation.

Applications in Organic Electronic and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

The 2-(3-Thienylthio)thiophene moiety is a key component in the design of advanced semiconductor materials for OFETs. These devices rely on the controlled transport of charge carriers through an organic semiconductor layer, and the inherent properties of thiophene-based molecules make them ideal candidates for this purpose. The use of sulfur-linked thiophene (B33073) units can influence molecular packing, electronic structure, and ultimately, the charge-carrying capacity of the final material. nih.gov

The enhancement of charge carrier mobility, a critical parameter for OFET performance, is a primary goal in the design of new organic semiconductors. The inclusion of structures similar to this compound in conjugated polymers has been shown to yield high hole mobilities. For instance, donor-acceptor (D-A) conjugated polymers that incorporate a [2,3′-bithiophen] unit—a structure analogous to the core of this compound—exhibit significantly improved charge transport characteristics. rsc.org

In a study of D-A polymers, those containing the 2,3'-linked bithiophene unit (PTVT-T8 and PTVT-T10) demonstrated hole mobilities up to 0.42 cm²/Vs. This was an order of magnitude higher than comparable polymers using a standard 2,2'-bithiophene (B32781) linkage. rsc.org The superior performance was attributed to the formation of ordered, nano-fibrillar structures in the polymer film, which facilitates efficient intermolecular charge hopping. rsc.org Furthermore, the introduction of alkylthio side chains in polythiophenes is a known strategy to enhance molecular aggregation and create more compact molecular packing through noncovalent sulfur interactions, which is beneficial for charge transport in OFETs. nih.gov

OFETs are typically fabricated by depositing the organic semiconductor onto a substrate with pre-patterned source, drain, and gate electrodes. For materials derived from this compound, solution-based processing techniques are common. The performance of these devices is evaluated based on key metrics including charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Polymers incorporating the [2,3′-bithiophen] structural unit have been successfully used as the active layer in OFETs, demonstrating excellent p-channel (hole-transporting) activity. rsc.org The performance of these devices highlights the potential of using this compound as a foundational block for high-performance transistors.

OFET Performance of Polymers with a [2,3′-Bithiophen] Unit rsc.org
Polymer NameHole Mobility (μ) (cm²/Vs)Ion/Ioff RatioDevice Configuration
PTVT-T80.42>105Bottom-gate, top-contact
PTVT-T100.19>105Bottom-gate, top-contact

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, this compound serves as a precursor for donor materials within the active layer of solar cells. The electron-rich nature of the thiophene rings makes this structural unit highly suitable for creating materials that can efficiently absorb sunlight and transport the resulting positive charge carriers (holes).

Efficient hole transport is crucial for the performance of perovskite and organic solar cells. frontiersin.orgresearchgate.net Hole Transport Materials (HTMs) facilitate the extraction of holes from the light-absorbing layer and their transport to the electrode. Thiophene-based compounds are widely explored as HTMs due to their excellent chemical stability and electron-rich character, which facilitates charge transport. frontiersin.org The structure of this compound provides a robust, sulfur-rich backbone that can be functionalized to create novel HTMs with optimized energy levels and transport properties for high-efficiency solar cells. epfl.ch

The donor-acceptor (D-A) approach is a cornerstone of modern OPV design, enabling the creation of materials with low bandgaps and broad absorption spectra to maximize sunlight harvesting. By pairing an electron-donating unit with an electron-accepting unit, a strong intramolecular charge transfer can be established.

The this compound motif can be used to construct the donor portion of such D-A polymers. Research on polymers containing the analogous [2,3′-bithiophen] unit has demonstrated their effectiveness in bulk-heterojunction (BHJ) solar cells when blended with a fullerene acceptor (PC₇₁BM). rsc.org These polymers exhibited superior photovoltaic performance compared to related polymers with different thiophene linkages, achieving power conversion efficiencies (PCEs) up to 6.79%. rsc.org The improved efficiency is linked to the high hole mobility and the favorable face-on orientation of the polymer backbones, which enhances charge separation and collection. rsc.org

Photovoltaic Performance of Solar Cells with [2,3′-Bithiophen] Based Polymers rsc.org
Polymer NamePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
PTVT-T86.790.7414.80.62
PTVT-T105.650.7213.70.57

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of thiophene-based compounds make them highly relevant to the development of materials for OLEDs. The this compound unit can be used as an intermediate in the synthesis of complex fluorescent molecules that act as emitters in the emissive layer of an OLED. The ability to functionalize the thiophene rings allows for fine-tuning of the emission color and efficiency of the resulting material.

Thiophene-containing molecules are often incorporated into donor-π-acceptor (D-π-A) emitters, where the thiophene unit can act as part of the π-conjugated spacer that connects the donor and acceptor moieties. beilstein-journals.orgbeilstein-archives.org This architecture facilitates efficient intramolecular charge transfer, leading to bright and efficient light emission. For example, a D-π-A fluorophore incorporating a thieno[3,2-b]thiophene (B52689) core (a related fused-ring system) as the π-spacer has been fabricated into a solution-processed OLED, achieving a high external quantum efficiency (EQE) of 4.61% and a maximum current efficiency of 10.6 cd/A, emitting green light. beilstein-journals.orgresearchgate.net The development of such high-performance emitters demonstrates the utility of thiophene-based building blocks, including this compound, for creating the next generation of materials for display and lighting technologies. rsc.org

Electrochromic Devices (ECDs) and pH Sensors

Electrochromic devices (ECDs) are technologies that can change their optical properties, such as color and transparency, in response to an applied electrical voltage. This capability has led to their use in smart windows, displays, and other applications. Thiophene-based polymers are often explored for their electrochromic potential due to their ability to undergo reversible redox reactions that result in distinct color changes. mdpi.com For instance, copolymers of 3,6-di(2-thienyl)carbazole and 2,2′-bithiophene have been shown to exhibit multicolor electrochromism, transitioning between yellow, green, and gray states. mdpi.com Similarly, polymers based on the thieno[3,2-b]thiophene core have been synthesized and have demonstrated color changes from deep blue in their neutral state to a transparent oxidized state.

In the realm of chemical sensing, polymers that change their electrical or optical properties in response to changes in pH are valuable for creating pH sensors. nih.gov Functionalized polythiophenes have been utilized for this purpose. For example, polythiophene electrodes functionalized with aminophenol and thiopheneacetic acid have been fabricated for biosensing applications, where the functional groups play a crucial role in the sensing mechanism. nih.gov However, specific research detailing the use of poly(this compound) as a pH-sensitive material is not found in the available literature.

Capacitors and Memory Devices

Capacitors, particularly supercapacitors, are energy storage devices that rely on high-surface-area electrode materials and rapid ion transport. Conducting polymers, including various polythiophenes, are considered promising materials for supercapacitor electrodes due to their pseudocapacitive behavior, which can lead to high energy and power densities. nih.gov For instance, composites of poly(3-hexylthiophene) and single-walled carbon nanotubes have been fabricated as supercapacitor electrodes, demonstrating good cycling stability. nih.gov Furthermore, donor-acceptor type polymers containing the thieno[3,2-b]thiophene unit have been investigated as anode materials for lithium-ion batteries, where their electrochemical process is partially controlled by pseudocapacitance. mdpi.com While these studies highlight the potential of thiophene-based polymers in energy storage, there is no specific research available on the application of poly(this compound) in capacitors.

Non-volatile memory devices, which can retain stored information without power, are another area where organic materials are being explored. The switching of a material between high and low conductivity states forms the basis of these memory devices. mdpi.com While research has been conducted on memory devices based on other thiophene derivatives, such as diphenyl bithiophene, there is a lack of studies specifically investigating the memory-storage capabilities of poly(this compound). researchgate.net

Bioelectronic Device Interfaces

Bioelectronic devices require materials that can effectively interface with biological systems, necessitating biocompatibility and the ability to transduce biological signals into electronic ones. Thiophene-based polymers have been explored for such applications due to their potential biocompatibility and tunable electronic properties. For example, polythiophene films have been used as platforms for immobilizing enzymes in biosensors, such as those for glucose detection. mdpi.com The surface properties of the polymer, including roughness and the presence of functional groups, are critical for these applications. nih.gov

Despite the general interest in polythiophenes for bioelectronics, there is a scarcity of research specifically examining the interface of poly(this compound) with biological systems. Studies on its biocompatibility, its use as a transducer in biosensors, or its application in other bioelectronic interfaces are not currently available in the scientific literature. Therefore, while the broader family of thiophene-based polymers shows promise for bioelectronic applications, the specific potential of poly(this compound) in this area remains to be explored.

Biological and Medicinal Chemistry Applications of 2 3 Thienylthio Thiophene Derivatives

Enzyme Inhibition Studies

Derivatives of 2-(3-Thienylthio)thiophene, particularly those forming fused ring systems like thieno[2,3-b]thiophene (B1266192) and thieno[3,2-d]pyrimidine (B1254671), have been the subject of extensive research for their potential as enzyme inhibitors. These studies have identified potent inhibitory activity against a range of enzymes implicated in various diseases.

A series of novel compounds incorporating the thieno[2,3-b]thiophene moiety were synthesized and evaluated for their in vitro enzyme inhibition potential. nih.gov Among the tested compounds, some demonstrated significant inhibitory effects against β-glucuronidase and xanthine (B1682287) oxidase. nih.gov For instance, one derivative emerged as a particularly potent β-glucuronidase inhibitor with an IC50 value of 0.9 ± 0.0138 μM, far exceeding the activity of the standard, d-saccharic acid 1,4-lactone (IC50=45.75 ± 2.16 μM). nih.gov Another compound from the same series was identified as the most potent xanthine oxidase inhibitor with an IC50 of 14.4 ± 1.2 μM. nih.gov

Further research into thieno[2,3-b]thiophene derivatives containing bis-heterocycles revealed potent inhibition of both β-glucuronidase and α-glucosidase. nih.gov Several of these compounds showed significantly greater inhibition of the β-glucuronidase enzyme than the standard d-saccharic acid 1,4-lactone. nih.gov Notably, two compounds were also identified as powerful α-glucosidase inhibitors when compared to the standard drug, acarbose. nih.gov

In the context of cancer therapy, fused thieno[2,3-d]pyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov Certain derivatives exhibited more effective inhibition against the wild-type EGFR (EGFRWT) than the reference drug erlotinib. nih.gov When tested against the mutant EGFRT790M, most of the target compounds showed inhibitory activity, indicating their potential to overcome certain forms of drug resistance. nih.gov Thienopyrimidine derivatives have also been synthesized and shown to potently inhibit STAT3 expression, which is often induced by IL-6 in inflammatory conditions and some cancers. jmb.or.kr

Table 1: Enzyme Inhibitory Activity of Selected Thienothiophene Derivatives

Compound TypeTarget EnzymeIC50 ValueReference StandardStandard IC50
Thieno[2,3-b]thiophene derivativeβ-Glucuronidase0.9 ± 0.0138 μMD-saccharic acid 1,4-lactone45.75 ± 2.16 μM
Thieno[2,3-b]thiophene derivativeXanthine Oxidase14.4 ± 1.2 μM--
Thieno[2,3-b]thiophene bis-heterocycleβ-Glucuronidase1.3 ± 0.2 μMD-saccharic acid 1,4-lactone45.8 ± 2.5 μM
Thieno[2,3-b]thiophene bis-heterocycleα-Glucosidase22.0 ± 0.3 μMAcarbose841 ± 1.7 μM
Thieno[2,3-d]pyrimidine derivativeEGFRWT0.28 ± 0.03 μMErlotinib0.32 ± 0.05 μM
Thieno[2,3-d]pyrimidine derivativeEGFRT790M5.02 ± 0.19 μMGefitinib-

Mechanistic Insights into Inhibitory Activity

Mechanistic studies have provided valuable insights into how this compound derivatives exert their inhibitory effects at a molecular level. For derivatives targeting tubulin, X-ray crystallography has been instrumental in elucidating the binding mode. nih.gov These studies revealed that thieno[3,2-d]pyrimidine compounds act as colchicine-binding site inhibitors (CBSIs), disrupting microtubule dynamics, which is crucial for cell division. nih.gov The crystal structures of several derivatives in complex with tubulin have been determined, providing a detailed understanding of the ligand-protein interactions that drive their potent antiproliferative activity. nih.gov

In the case of EGFR inhibitors, the mechanism involves binding to the kinase domain of the receptor. Molecular docking studies suggest that thieno[2,3-b]thiophene derivatives can effectively fit into the binding pocket of EGFR. nih.gov The stabilization of these compounds within the active site is achieved through the formation of bonds with key amino acid residues, such as Met793, which is crucial for their inhibitory function. nih.gov This interaction blocks the downstream signaling pathways that promote uncontrolled cell growth and proliferation. nih.gov

Structure-Activity Relationships in Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For thiophene-2-carboxamide derivatives, SAR analyses have highlighted key structural features that influence their biological activity. nih.gov It was found that 3-amino thiophene-2-carboxamide derivatives demonstrated more potent antioxidant and antibacterial activity compared to their hydroxyl or methyl counterparts, a difference attributed to the presence of the amino group and the absence of an azo moiety. nih.gov Furthermore, the substitution pattern on the aryl ring was significant, with a methoxy (B1213986) group generally conferring the best inhibition against both Gram-positive and Gram-negative bacteria. nih.gov

In another study focusing on 2-substituted benzo[b]thiophene derivatives, SAR evaluations were conducted to understand their anti-inflammatory and anti-nociceptive properties. ijpsjournal.com The findings indicated that specific modifications, such as the inclusion of phenylthiosemicarbazide and 4-(5-nitrobenzo[b]thiophene-2-yl)semicarbazide moieties, led to heightened potency. ijpsjournal.com Similarly, for a series of 2-amino-thiophene derivatives screened for anti-leishmanial activity, SAR studies identified essential substitution patterns that are favorable for their parasiticidal effects. nih.gov The conformation of the molecule, often locked into a specific arrangement by intramolecular hydrogen bonds forming a pseudo-six-membered ring, has also been identified as a critical factor in eliminating conformational flexibility and influencing biological activity. nih.gov

Antimicrobial and Anticancer Activity Investigations

Thiophene-based scaffolds, including those derived from this compound, are prominent in the search for new antimicrobial and anticancer agents. researchgate.netnih.gov The hybridization of thiophene (B33073) with other heterocyclic rings, such as thiazole, has been shown to produce compounds with significant dual anticancer and antimicrobial properties. researchgate.net

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their biological potential. nih.gov Antimicrobial screening revealed that certain compounds were potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, while others displayed excellent antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov Other investigations into armed thiophene derivatives also identified compounds with promising activity against Pseudomonas aeruginosa, in some cases exceeding the potency of the standard drug gentamicin. mdpi.com Some thiophene-3-carboxamide (B1338676) derivatives have also demonstrated both antibacterial and antifungal activities. nih.govresearchgate.net

In the realm of oncology, these derivatives have shown considerable promise. Thiazole-thiophene hybrids have demonstrated important anticancer activity. mdpi.com Several synthesized thiophene analogues have exhibited effective cytotoxic activity against human lung cancer (A-549) and breast cancer (MCF-7) cell lines. nih.govmdpi.com Thieno[2,3-b]thiophene derivatives have also been evaluated for their anticancer activity against PC-3 prostate cancer cell lines. nih.gov Furthermore, a series of thieno[2,3-d]pyrimidines were synthesized and showed significant antiproliferative activity against various human cancer cell lines, with some compounds inducing apoptosis and autophagy. mdpi.com

Table 2: Selected Antimicrobial and Anticancer Activities of Thiophene Derivatives

Compound SeriesActivity TypeTarget Organism/Cell LineKey Finding
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesAntibacterialS. aureus, B. subtilis, E. coli, S. typhiCompound S1 showed MIC of 0.81 µM/ml. nih.gov
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesAntifungalC. albicans, A. nigerCompound S4 showed MIC of 0.91 µM/ml. nih.gov
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesAnticancerA-549 (Human Lung Cancer)Compound S8 showed effective cytotoxic activity. nih.gov
Iminothiophene derivativesAntibacterialP. aeruginosaCompound 7 was more potent than gentamicin. mdpi.com
Thiazole-thiophene scaffoldsAnticancerMCF-7 (Human Breast Cancer)Compounds 4b and 13a showed promising activity. mdpi.com
Thieno[2,3-d]pyrimidinesAnticancerHT-29, HepG-2, MCF-7Compounds showed kinase inhibition and induced apoptosis/autophagy. mdpi.com

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, play a pivotal role in the modern drug design process for this compound derivatives. These in silico techniques allow researchers to predict the binding modes of ligands with proteins of known three-dimensional structures, providing insights that guide the synthesis of more potent and selective agents. ijpsjournal.comresearchgate.net

Molecular docking has been extensively used to understand the anticancer activity of thiophene derivatives. For novel thiazole-bearing thiophene derivatives, docking simulations were performed against breast cancer proteins (e.g., PDB ID: 2W3L) to rationalize their cytotoxic activities. mdpi.com The results from these computational studies supported the experimental findings, confirming the potential of the most active compounds. mdpi.com Similarly, docking experiments on tetrasubstituted thiophene derivatives with the COX-2 enzyme (PDB ID: 1CX2) were conducted to identify potential anti-inflammatory agents. researchgate.net These studies revealed that some compounds had a strong affinity for the COX-2 binding site, with binding energies lower than that of the reference compound, indicating potent inhibitory potential. researchgate.net

In the context of EGFR inhibition, molecular docking was carried out for synthesized thieno[2,3-b]thiophene derivatives to elucidate their mechanism of action. nih.gov The studies showed that the compounds bound to crucial amino acids within the EGFR binding pocket, supporting their potential as promising EGFR inhibitors. nih.gov Computer-aided drug design has also been applied to screen 2-amino-thiophene derivatives as anti-leishmanial agents, using QSAR tools and ADMET filters to direct the synthesis of the most promising candidates. nih.gov

Role as Intermediates in Pharmaceutical Synthesis

The this compound scaffold and its parent thiophene ring are versatile building blocks in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide array of pharmacologically active compounds. nih.govderpharmachemica.com The Gewald synthesis is a prominent method used to create substituted 2-aminothiophenes, which are valuable precursors for more complex molecules. derpharmachemica.comimpactfactor.org

For example, diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate has been used as a versatile starting material for the synthesis of novel bis-heterocyclic systems. nih.gov This intermediate can be transformed through a series of reactions, including treatment with sodium hydride and subsequent reaction with other nucleophiles, to generate complex structures incorporating benzimidazole, pyrazole, and pyrimidine (B1678525) rings. nih.gov

The synthesis of thieno[2,3-b]thiophene containing bis-heterocycles often starts from a core intermediate like 1,1′-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone. This key intermediate can then undergo condensation reactions with reagents such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create enaminones, which are then cyclized with various amines to furnish the final bioactive compounds. nih.gov The synthesis of 3-thiophenemalonic acid, another important pharmaceutical intermediate, has been established through a route involving a selective nucleophilic substitution reaction, demonstrating the utility of the thiophene ring in constructing precursors for drug development. researchgate.net These synthetic strategies highlight the fundamental role of the thienothiophene core in building diverse molecular architectures for medicinal applications. nih.govnih.gov

Supramolecular Assemblies and Intermolecular Interactions of 2 3 Thienylthio Thiophene Based Systems

Self-Assembly Principles and Mechanisms

The spontaneous organization of molecules into well-defined, stable structures is a hallmark of self-assembly. In systems based on 2-(3-Thienylthio)thiophene, this process is governed by a delicate balance of several non-covalent interactions, the nature of the surrounding environment, and molecule-substrate interactions. Thiophene-based molecules, in general, demonstrate a strong tendency to form ordered assemblies, ranging from two-dimensional (2D) crystalline layers on surfaces to complex three-dimensional (3D) networks. uh.edu

The primary mechanisms driving the assembly of thienylthio derivatives include:

Molecule-Molecule Interactions: The dominant forces are typically van der Waals interactions and π-π stacking between the aromatic thiophene (B33073) rings. nih.gov The final supramolecular arrangement aims to maximize these stabilizing interactions, leading to predictable packing motifs.

Molecule-Substrate Interactions: When assembled on a surface, the nature of the substrate plays a critical role. For instance, the assembly of thiophene derivatives on highly oriented pyrolytic graphite (B72142) (HOPG) can result in highly ordered 2D structures, while assembly on other surfaces like mica may lead to different morphologies, such as globular aggregates or nanowires. uh.edunih.gov

Processing Conditions: Factors such as solvent, temperature, and deposition rate can significantly influence the kinetic and thermodynamic pathways of self-assembly, resulting in different polymorphs or degrees of order.

For unsubstituted this compound, the assembly is primarily driven by the tendency of the thiophene rings to engage in π-stacking, a phenomenon common to polycyclic aromatic compounds. The process involves molecules arranging themselves to optimize orbital overlap between adjacent aromatic rings, creating electronically coupled aggregates.

Hydrogen Bonding and π-π Stacking Interactions

While multiple forces contribute to supramolecular structure, π-π stacking and hydrogen bonding are the most significant directional interactions in thiophene-based systems.

The following table summarizes key parameters associated with π-stacking interactions in thiophene-based systems, derived from computational and experimental studies.

Interaction ParameterTypical Value/ObservationSystem/MethodReference
π-stacking DistancePeak at qr = 1.58 Å-1Thiophene-Phenylene Copolymer (GIXD) nih.gov
Inter-ring Distance Threshold< 4.5 ÅMolecular Dynamics Simulation Criteria nih.gov
Dominant Force ComponentVan der Waals DispersionSAPT-DFT/CBS Calculations on Thiophene Dimers nih.gov
Dispersion/Electrostatic Ratio (Edisp/Eelst)~3.14Symmetric Thiophene Dimer (S-T2) nih.gov
Effect on NMR SpectraAppearance of broad, shielded signalsThiophene-Based Conjugated Polymers in Solution acs.org

Influence of Molecular Design on Supramolecular Architecture

The supramolecular architecture of systems based on this compound can be precisely controlled through strategic molecular design. Subtle modifications to the core structure can dramatically alter the balance of intermolecular forces, leading to different self-assembly morphologies and material properties. nih.govnih.gov

Key molecular design strategies include:

Introduction of Functional Groups: Attaching functional groups that can participate in strong, directional interactions is a powerful method to control assembly. As noted, adding carboxylic acid groups introduces hydrogen bonding that can override the typical π-stacking motifs. nih.gov Similarly, incorporating amide or urea (B33335) functionalities can create predictable hydrogen-bonded networks. researchgate.net

Modification of Steric Hindrance and Planarity: The planarity of the molecule is crucial for efficient π-π stacking. uh.edu Introducing bulky substituents adjacent to the thiophene rings can increase steric hindrance, forcing the rings to twist and disrupting the planarity. This can weaken π-stacking interactions and lead to less ordered or amorphous structures. uh.edunih.gov Conversely, designing more rigid and planar backbones generally promotes stronger π-stacking and higher crystallinity.

Tuning Electronic Properties: Incorporating electron-donating or electron-withdrawing groups can alter the electron density of the thiophene rings. miragenews.com This modification influences the nature of the π-π stacking interactions (e.g., electrostatic component) and can be used to fine-tune both the molecular packing and the electronic properties of the resulting material. Extending the π-conjugated system, for instance by adding more thiophene units, can enhance the strength of π-π interactions and promote the formation of more densely packed structures. nih.govmiragenews.com

These examples demonstrate that molecular design provides a versatile toolkit for programming the self-assembly of this compound derivatives, enabling the creation of tailored supramolecular architectures for specific applications. nih.gov

Future Directions and Emerging Research Avenues for 2 3 Thienylthio Thiophene

Exploration of Novel Derivatization Strategies

The functionalization of the 2-(3-thienylthio)thiophene core is a critical step toward tailoring its properties for specific applications. Future research will likely focus on developing versatile and efficient synthetic methodologies to introduce a wide array of functional groups at various positions on the thiophene (B33073) rings.

One promising avenue is the use of regioselective C-H activation and cross-coupling reactions. These methods offer an atom-economical approach to introduce aryl, alkyl, or other functional moieties without the need for pre-functionalized starting materials. For instance, palladium-catalyzed direct arylation could be employed to introduce electron-donating or electron-withdrawing groups, thereby tuning the electronic properties of the molecule.

Furthermore, the development of one-pot synthesis protocols for functionalized this compound derivatives would be highly valuable. Such strategies, which combine multiple reaction steps in a single vessel, can significantly improve efficiency and reduce waste, making the synthesis more sustainable and scalable. bohrium.com

Below is a table summarizing potential derivatization strategies and their expected impact on the properties of this compound.

Derivatization StrategyTarget Functional GroupsPotential Impact on Properties
C-H ArylationElectron-donating/withdrawing aryl groupsTuning of HOMO/LUMO energy levels, charge transport characteristics, and optical properties.
AlkylationLong alkyl chainsImproved solubility and processability for device fabrication.
HalogenationBromine, IodineIntroduction of reactive handles for further functionalization via cross-coupling reactions.
Formylation/AcylationAldehyde, Ketone groupsCreation of sites for post-functionalization and the synthesis of more complex architectures.

Development of High-Performance Materials for Advanced Electronic Applications

The inherent π-conjugated system of this compound makes it a promising candidate for use in organic electronics. Future research will focus on designing and synthesizing novel materials based on this core structure for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

For OFETs, the focus will be on creating polymers and small molecules with high charge carrier mobility and good environmental stability. This can be achieved by designing derivatives with extended π-conjugation and strong intermolecular interactions to facilitate efficient charge transport. The incorporation of this compound into donor-acceptor (D-A) copolymers is a particularly promising strategy. rsc.org

The following table outlines potential electronic applications and the key properties of this compound-based materials that need to be optimized for each application.

ApplicationKey Material Properties
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, high on/off ratio, good air stability. rsc.org
Organic Photovoltaics (OPVs)Broad absorption spectrum, appropriate HOMO/LUMO energy levels, good film morphology.
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, suitable triplet energy levels (for phosphorescent OLEDs).

Integration into Multi-Functional Systems

Looking beyond single-function devices, a significant future direction lies in the integration of this compound-based materials into multi-functional systems. These systems aim to combine multiple functionalities, such as electronic, optical, and sensing capabilities, into a single device.

One exciting possibility is the development of electrochromic devices where the color of the material can be reversibly changed by applying an electrical potential. By incorporating this compound into a polymer backbone, it may be possible to create materials that exhibit distinct color changes, making them suitable for applications such as smart windows and displays.

Another area of interest is the development of chemical sensors. The electronic properties of this compound are sensitive to its local environment. By functionalizing the molecule with specific recognition units, it may be possible to create sensors that can selectively detect analytes of interest through changes in their electrical or optical signals.

Advanced Theoretical Modeling for Predictive Design

Computational modeling will play an increasingly important role in accelerating the discovery and design of new this compound-based materials. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic and optical properties of new derivatives before they are synthesized in the lab. mdpi.comresearchgate.nete3s-conferences.org

These theoretical calculations can provide valuable insights into structure-property relationships, guiding the design of materials with optimized performance for specific applications. For example, DFT can be used to calculate the HOMO and LUMO energy levels of a series of virtual compounds, allowing researchers to identify the most promising candidates for use in organic solar cells. nih.govmdpi.comscholaris.ca

The table below highlights key properties that can be predicted using computational methods and their relevance to material design.

Predicted PropertyComputational MethodRelevance to Material Design
HOMO/LUMO Energy LevelsDensity Functional Theory (DFT)Predicting charge injection/extraction barriers and open-circuit voltage in electronic devices.
Absorption SpectrumTime-Dependent DFT (TD-DFT)Designing materials with tailored light-harvesting properties for solar cells and photodetectors.
Molecular Geometry and PackingMolecular Dynamics (MD) SimulationsUnderstanding and predicting the solid-state morphology, which is crucial for charge transport.
Charge Transport ParametersKinetic Monte Carlo (KMC) SimulationsSimulating charge carrier mobility in organic semiconductor films.

Sustainable Synthesis Approaches

As the demand for advanced materials grows, so does the need for environmentally friendly and sustainable synthesis methods. Future research on this compound will likely focus on developing "green" synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste.

Q & A

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using coupling patterns and integration. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm, while alkyl substituents appear upfield (δ 1.0–3.0 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O at 1680–1750 cm<sup>−1</sup>, C-S at 600–700 cm<sup>−1</sup>) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for this compound derivatives) .

Data Contradiction Resolution : If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or vary solvent polarity to enhance resolution .

What strategies resolve contradictions between experimental and computational data in thiophene derivative studies?

Advanced Research Question

  • Validation via Hybrid Methods : Combine experimental (e.g., X-ray crystallography) and computational (DFT) data to validate bond lengths and angles. For example, deviations >0.05 Å may indicate solvent effects or crystal packing artifacts .
  • Solvent Correction in DFT : Use polarizable continuum models (PCM) to account for solvent interactions in simulations, improving agreement with UV-Vis or fluorescence data .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., anomalous electrochemical measurements due to impurities) .

How does the incorporation of this compound into organic semiconductors enhance device performance?

Application-Focused Question
Thiophene derivatives improve charge mobility in organic thin-film transistors (OTFTs) and non-fullerene acceptors (NFAs) in photovoltaics:

  • Morphology Control : Vacuum-deposited films of thieno[3,2-b]thiophene derivatives exhibit high structural order, reducing charge traps .
  • Absorption Optimization : Derivatives with fused thienothiophene units (e.g., TT-IC) show strong absorption in the near-infrared (800–1000 nm), boosting photon harvesting in solar cells .

Table 2 : Device Performance Metrics

MaterialMobility (cm²/Vs)PCE (%)Application
TT-IDT:Y60.1515.2Organic Photovoltaics
DTTO (Thienothiophene)0.08-OTFTs

When designing experiments for thiophene derivatives, how should researchers optimize catalyst loading and solvent choice?

Q. Methodological Guidance

  • Catalyst Screening : Test Pd(OAc)2, PdCl2(PPh3)2, and ligand-free systems to balance cost and efficiency. For example, Pd(OAc)2 at 1 mol% in toluene achieves >80% yield in Suzuki couplings .
  • Solvent Optimization : Use Hansen solubility parameters to select solvents (e.g., δD = 18 MPa<sup>1/2</sup> for toluene) that solubilize reactants without degrading catalysts .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, high-boiling-point alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Thienylthio)thiophene
Reactant of Route 2
Reactant of Route 2
2-(3-Thienylthio)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.